

## Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | Lasofoxifene hcl |           |  |  |
| Cat. No.:            | B15151347        | Get Quote |  |  |

# Meta-analysis of Lasofoxifene in Postmenopausal Women: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), in postmenopausal women. The data presented herein is aggregated from key clinical trials, including the Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) trial, the Osteoporosis Prevention And Lipid lowering (OPAL) studies, and pivotal Phase 3 trials on vaginal atrophy.

## Efficacy of Lasofoxifene: A Quantitative Overview

Lasofoxifene has demonstrated efficacy in several key areas of postmenopausal health, including reducing the risk of osteoporotic fractures, decreasing the incidence of estrogen receptor-positive (ER+) breast cancer, and alleviating symptoms of vaginal atrophy.

## Osteoporosis and Fracture Risk Reduction

The PEARL trial, a large-scale, randomized, double-blind, placebo-controlled study, was instrumental in evaluating the effect of Lasofoxifene on bone health.



| Endpoint                                                                | Placebo | Lasofoxifene (0.25<br>mg/day) | Lasofoxifene (0.5<br>mg/day) |
|-------------------------------------------------------------------------|---------|-------------------------------|------------------------------|
| Vertebral Fracture<br>Risk Reduction (at 3<br>years)                    | -       | 31%                           | 42%                          |
| Non-vertebral Fracture Risk Reduction (at 5 years)                      | -       | Not Statistically Significant | 24%                          |
| Change in Lumbar<br>Spine Bone Mineral<br>Density (BMD) (at 5<br>years) | -       | +2.8%                         | +2.9%                        |
| Change in Femoral<br>Neck Bone Mineral<br>Density (BMD) (at 5<br>years) | -       | +2.8%                         | +2.9%                        |

## **Breast Cancer Risk Reduction**

The PEARL trial also investigated the potential of Lasofoxifene in reducing the risk of ER+ breast cancer.[1][2]

| Endpoint                                              | Placebo | Lasofoxifene (0.25<br>mg/day)    | Lasofoxifene (0.5<br>mg/day) |
|-------------------------------------------------------|---------|----------------------------------|------------------------------|
| ER+ Breast Cancer<br>Risk Reduction (at 5<br>years)   | -       | Not Statistically<br>Significant | 81% (invasive)               |
| Total Breast Cancer<br>Risk Reduction (at 5<br>years) | -       | Not Statistically<br>Significant | 79%                          |

## **Amelioration of Vaginal Atrophy**



Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials assessed the efficacy of Lasofoxifene in treating moderate to severe symptoms of vaginal atrophy.[3][4] [5]

| Endpoint (Change<br>from Baseline at 12<br>weeks) | Placebo | Lasofoxifene (0.25<br>mg/day) | Lasofoxifene (0.5<br>mg/day) |
|---------------------------------------------------|---------|-------------------------------|------------------------------|
| Decrease in Severity of Most Bothersome Symptom   | -       | Significant<br>Improvement    | Significant<br>Improvement   |
| Decrease in Vaginal pH                            | -       | Significant Decrease          | Significant Decrease         |
| Increase in Superficial Cells (%)                 | -       | Significant Increase          | Significant Increase         |
| Decrease in Parabasal Cells (%)                   | -       | Significant Decrease          | Significant Decrease         |

## **Experimental Protocols**

The clinical trials of Lasofoxifene were designed to be robust and adhere to high standards of clinical research.

## PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 8,556 women aged 59 to 80 years with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[6][7]
- Intervention: Participants were randomly assigned to receive either Lasofoxifene (0.25 mg/day or 0.5 mg/day) or a matching placebo for 5 years. All participants also received daily calcium and vitamin D supplementation.



#### · Key Methodologies:

- Vertebral Fracture Assessment: Lateral spine radiographs were evaluated at baseline and at 3 years. New vertebral fractures were identified using the Genant semi-quantitative grading scale, a visual scoring system that classifies fractures as mild, moderate, or severe based on the percentage of vertebral height reduction.[8][9]
- Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at 1, 2, 3, and 5 years using dual-energy X-ray absorptiometry (DXA).
- Breast Cancer Assessment: All participants underwent mammography at baseline and then annually. Any suspicious findings were further investigated with biopsy.

## **Vaginal Atrophy Phase 3 Trials**

- Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[3] [4]
- Participants: Postmenopausal women with moderate to severe symptoms of vaginal atrophy.
- Intervention: Participants were randomized to receive oral Lasofoxifene (0.25 mg/day or 0.5 mg/day) or placebo.[3][4]
- Key Methodologies:
  - Assessment of Most Bothersome Symptom: Participants self-assessed the severity of their most bothersome vaginal symptom (e.g., dryness, itching, pain with intercourse) using a validated questionnaire at baseline and throughout the study.
  - Vaginal pH Measurement: A healthcare professional collected a sample of vaginal fluid to measure the pH level at baseline and at the end of the study.
  - Vaginal Cytology: A sample of vaginal epithelial cells was collected via a smear.[5] The
    percentages of parabasal (immature) and superficial (mature) cells were determined by
    microscopic examination to assess the estrogenic effect on the vaginal lining.





## **Visualizing the Pathways and Processes**

To further elucidate the experimental workflow and the mechanism of action of Lasofoxifene, the following diagrams are provided.



Click to download full resolution via product page

**PEARL Trial Workflow** 









Click to download full resolution via product page

#### Lasofoxifene's Mechanism

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Breast cancer incidence in the randomized PEARL trial of lasofoxifene in postmenopausal osteoporotic women PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral lasofoxifene's effects on moderate to severe vaginal atrophy in postmenopausal women: two phase 3, randomized, controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. aolatam.org [aolatam.org]
- 7. Postmenopausal Evaluation and Risk Reduction With Lasofoxifene (PEARL) trial: 5-year gynecological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15151347#meta-analysis-of-clinical-trial-data-for-lasofoxifene-in-postmenopausal-women]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com